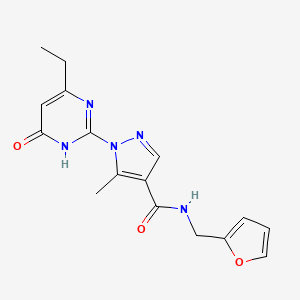

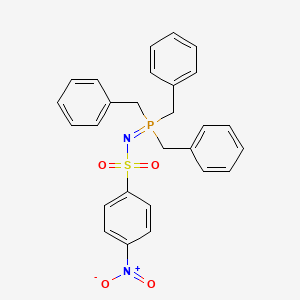

![molecular formula C12H21N3O2 B3008887 叔丁基3-[(2-氰乙基)氨基]吡咯烷-1-羧酸酯 CAS No. 1510534-63-0](/img/structure/B3008887.png)

叔丁基3-[(2-氰乙基)氨基]吡咯烷-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

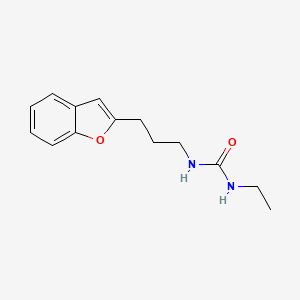

Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. These compounds are characterized by a five-membered ring containing one nitrogen atom and are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and various starting materials. For instance, the one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, which also includes the in situ hydrolysis of tert-butyl esters . Another example is the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy, yielding chiral pyrrolidine with high yield and enantiomeric excess . These methods demonstrate the versatility and efficiency of modern synthetic approaches to pyrrolidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often confirmed using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography. For example, the crystal and molecular structure of certain pyrrolidine derivatives has been characterized, revealing intramolecular hydrogen bonding and specific space group crystallization . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, which are essential for their transformation into more complex molecules. For instance, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate can react with maleic anhydride to form a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents can be performed . Additionally, the reaction of tert-butyl esters with singlet oxygen can yield peroxidic intermediates that can couple with nucleophiles to produce substituted pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of tert-butyl groups can increase steric hindrance and affect the compound's reactivity . The thermal properties and stability can be studied using thermal analysis techniques, and the optical purity of chiral pyrrolidine derivatives can be assessed through enantioselective synthesis methods .

科学研究应用

对映选择性合成

- Chung 等人 (2005) 讨论了通过腈阴离子环化策略实现 N-叔丁基双取代吡咯烷的实用不对称合成。该方法用于生产手性吡咯烷的收率超过 95%,对映体过量 (ee) 为 94-99% (Chung 等人,2005)。

代谢途径探索

- Prakash 等人 (2008) 的研究探索了具有叔丁基部分的前列腺素 E2 激动剂的代谢,揭示了氧化途径和代谢物形成的关键见解 (Prakash 等人,2008)。

结构和分子分析

- Çolak 等人 (2021) 的研究重点是叔丁基取代化合物的合成和表征,采用 X 射线晶体学和 DFT 分析来了解分子结构和分子内相互作用 (Çolak 等人,2021)。

新型化合物的合成

- Sasaki 等人 (2020) 展示了一种合成叔丁基 3-氰基-3-环丙基-2-氧代吡咯烷-4-羧酸酯的有效方法,重点介绍了其在开发新型大环 Tyk2 抑制剂中的应用 (Sasaki 等人,2020)。

抗菌剂的合成

- Bouzard 等人 (1992) 探索了具有叔丁基和吡咯烷成分的氟萘啶衍生物的合成和构效关系,重点关注它们作为抗菌剂的潜力 (Bouzard 等人,1992)。

抗炎应用

- Ikuta 等人 (1987) 合成了一系列化合物,包括叔丁基吡咯烷-2-酮,显示出作为抗炎和镇痛剂的潜力,且具有减少溃疡形成作用 (Ikuta 等人,1987)。

属性

IUPAC Name |

tert-butyl 3-(2-cyanoethylamino)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-8-5-10(9-15)14-7-4-6-13/h10,14H,4-5,7-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYHDIQXIHCULS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NCCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-[(2-cyanoethyl)amino]pyrrolidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

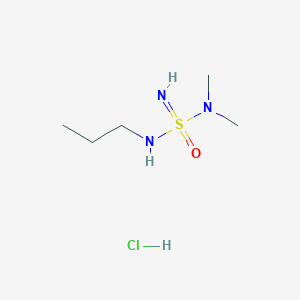

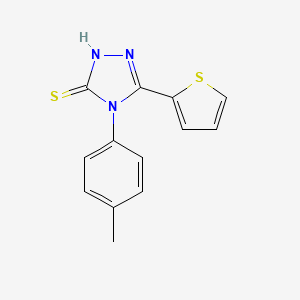

![4-[3-(Diethylamino)-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B3008805.png)

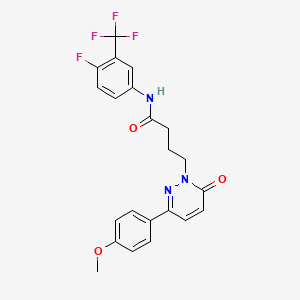

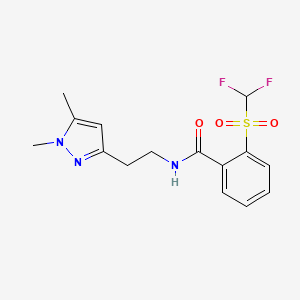

![2-[2-(4-methoxyphenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B3008812.png)

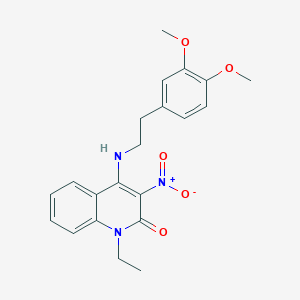

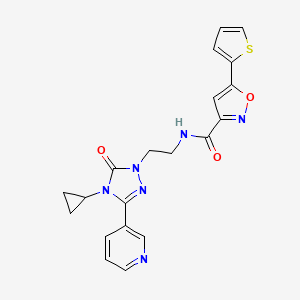

![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)

![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3008820.png)

![tert-butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)